Product packaging for 8,8-Dibromo-1-methylbicyclo[5.1.0]octane(Cat. No.:CAS No. 51146-08-8)

8,8-Dibromo-1-methylbicyclo[5.1.0]octane

Cat. No.: B14660964
CAS No.: 51146-08-8
M. Wt: 282.02 g/mol
InChI Key: VMZJJSJYYZSTHA-UHFFFAOYSA-N
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Description

8,8-Dibromo-1-methylbicyclo[5.1.0]octane is a specialized bicyclic organic compound of significant interest in advanced synthetic organic chemistry. It is primarily recognized as a versatile precursor for further chemical transformations. The geminal dibromocyclopropane moiety, fused to a cycloheptane ring, is a key functional handle; it can undergo lithium-halogen exchange to generate a cyclopropyllithium species, which can be trapped with a wide range of electrophiles to install new carbon-carbon bonds . This methodology is powerfully demonstrated in the synthesis of methylated bicyclic systems; for instance, the closely related 1,8,8-tribromobicyclo[5.1.0]octane reacts with methyllithium and methyl iodide to yield 8-methylbicyclo[5.1.0]oct-1(8)-ene, showcasing its utility in accessing strained and functionally complex molecular architectures . The addition of the 1-methyl group in this compound introduces steric and electronic influences that can modulate reactivity and selectivity in these synthetic pathways, making it a valuable reagent for developing new methodologies and constructing complex, stereodefined structures for pharmaceutical and materials science research. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Br2 B14660964 8,8-Dibromo-1-methylbicyclo[5.1.0]octane CAS No. 51146-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51146-08-8

Molecular Formula

C9H14Br2

Molecular Weight

282.02 g/mol

IUPAC Name

8,8-dibromo-1-methylbicyclo[5.1.0]octane

InChI

InChI=1S/C9H14Br2/c1-8-6-4-2-3-5-7(8)9(8,10)11/h7H,2-6H2,1H3

InChI Key

VMZJJSJYYZSTHA-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCCC1C2(Br)Br

Origin of Product

United States

Synthetic Methodologies for 8,8 Dibromo 1 Methylbicyclo 5.1.0 Octane and Analogous Bicyclic Systems

Cyclopropanation Reactions for Gem-Dibromocyclopropane Formation

The formation of the gem-dibromocyclopropane ring is a cornerstone of the synthesis. This is accomplished by reacting an alkene with a source of dibromocarbene (:CBr₂), a highly reactive intermediate.

The addition of dihalocarbenes to cyclic alkenes is a well-established method for constructing bicyclic systems containing a gem-dihalocyclopropane unit. The reaction is a cheletropic [2+1] cycloaddition, which is typically concerted and stereospecific. wikipedia.org

A prevalent and practical method for generating dibromocarbene is the in situ reaction of bromoform (B151600) (CHBr₃) with a strong base. masterorganicchemistry.com The base abstracts a proton from bromoform to form the tribromomethanide anion (CBr₃⁻), which then undergoes alpha-elimination, losing a bromide ion to yield the neutral dibromocarbene.

Commonly used bases include potassium t-butoxide or sodium hydroxide (B78521), often in the presence of a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt when using a biphasic system. ethz.ch The PTC facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase where the bromoform and the alkene substrate are dissolved. This method is highly effective for the cyclopropanation of a wide range of alkenes, including the 1-methylcycloheptene (B74865) precursor required for the title compound.

Table 1: Representative Conditions for Dibromocarbene Generation (Bromoform/Base)

Base System Solvent(s) Catalyst Typical Temperature Reference
Potassium t-butoxide Pentane / THF None 0 °C to RT

An alternative to the bromoform/base system involves the use of carbenoids, which are metal-complexed carbenes. These reagents are often milder and can offer different selectivity profiles. The Simmons-Smith reaction, which traditionally uses diiodomethane (B129776) and a zinc-copper couple to form a zinc carbenoid (ICH₂ZnI), is the most famous example of this class of reactions. wikipedia.org

While the classic Simmons-Smith reaction generates a simple cyclopropane (B1198618), analogous systems can be used for dihalocyclopropanation. For instance, reacting bromoform with chromium(II) chloride can generate a chromium-based carbenoid species capable of cyclopropanating alkenes. nih.gov These methods sometimes provide improved yields or selectivity for sensitive substrates, although they are often more expensive and complex to execute than the bromoform/base approach.

The synthesis of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane specifically requires the cyclopropanation of 1-methylcycloheptene. As this is an unsymmetrical alkene, the regioselectivity of the dibromocarbene addition is a critical consideration.

Dibromocarbene is an electrophilic species and, as such, preferentially adds to the more electron-rich (i.e., more highly substituted) double bond. msu.edumasterorganicchemistry.com In the case of 1-methylcycloheptene, the double bond is endocyclic and trisubstituted. The methyl group enhances the nucleophilicity of the double bond, directing the electrophilic carbene to add across this specific bond to form the desired product. According to Markovnikov's rule, extended to electrophilic additions, the electrophile adds in a way that generates the most stable intermediate; in concerted cycloadditions, this translates to a preference for the most nucleophilic alkene. juliethahn.com

The successful synthesis of the target compound hinges on this inherent electronic preference, which reliably yields the 1-methyl substituted bicyclic system over other potential isomers that could arise from reactions at other sites, were they present.

The addition of carbenes and carbenoids to alkenes is a stereospecific syn-addition. wikipedia.orgmasterorganicchemistry.com This means that the stereochemical arrangement of the substituents on the alkene is preserved in the resulting cyclopropane ring. For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane.

In the context of forming this compound from 1-methylcycloheptene, the carbene can approach the planar face of the double bond from either the top (syn to the methyl group's side of the ring's general plane) or the bottom (anti). This can lead to the formation of diastereomers. The facial selectivity is often influenced by steric hindrance. The approaching carbene will favor the less sterically hindered face of the cycloheptene (B1346976) ring, though in many cases, a mixture of diastereomers is obtained. Achieving high levels of stereoselectivity may require the use of chiral catalysts or substrates with chiral auxiliaries, though specific, highly stereoselective methods for this particular compound are not widely reported. chemrxiv.orgnih.gov

Dihalo-carbene Addition to Unsaturated Cyclic Substrates

Functionalization and Derivatization Strategies for Methyl-Substituted Systems

The gem-dibromocyclopropane unit in this compound is a versatile functional group that enables a variety of subsequent transformations. The high ring strain and the presence of the two bromine atoms make it a reactive motif.

A significant reaction of gem-dibromocyclopropanes is their conversion to allenes upon treatment with organolithium reagents, such as methyllithium (B1224462). acs.orgethernet.edu.et This process, known as the Doering-LaFlamme allene (B1206475) synthesis, involves a series of steps including lithium-halogen exchange, carbene formation, and ring-opening. For this compound, this reaction would yield the highly strained 1-methyl-1,2-cyclooctadiene. These cyclic allenes are typically unstable and can be trapped by other reagents or undergo dimerization. acs.orgethernet.edu.et

Furthermore, the bicyclic system can be subjected to oxidation. For instance, oxidation of the parent 8,8-dibromobicyclo[5.1.0]octane with chromium trioxide in acetic acid leads to a complex mixture of products, including dibromo- and tribromoketones, indicating that C-H bonds on the seven-membered ring are susceptible to oxidation. researchgate.net The presence of the methyl group in the title compound would likely influence the regioselectivity of such oxidation reactions.

Table 2: Selected Reactions of Dibromobicyclo[5.1.0]octane Systems

Reactant Reagents Product Type Comments Reference
8,8-Dibromobicyclo[5.1.0]octane Methyllithium (CH₃Li) Cyclic Allene Intermediate dimerizes or can be trapped. ethernet.edu.et
8,8-Dibromobicyclo[5.1.0]octane Chromium trioxide (CrO₃), Acetic Acid Mixture of brominated ketones Reaction is slower and less selective than for smaller ring systems. researchgate.net

Compound Index

Table 3: List of Chemical Compounds

Compound Name Molecular Formula
1,1-dichloroethane (B41102) C₂H₄Cl₂
1-methyl-1,2-cyclooctadiene C₉H₁₄
1-methylcycloheptene C₈H₁₄
This compound C₉H₁₄Br₂
8,8-dibromobicyclo[5.1.0]octane C₈H₁₂Br₂
Benzyltriethylammonium chloride C₁₃H₂₂ClN
Bromoform CHBr₃
Chromium(II) chloride CrCl₂
Chromium trioxide CrO₃
Cycloheptene C₇H₁₂
Diethyleneglycol C₄H₁₀O₂
Diiodomethane CH₂I₂
Methyllithium CH₄Li
Phenyl chlorothionoformate C₇H₅ClOS
Potassium t-butoxide C₄H₉KO
Silver(I) tetrafluoroborate AgBF₄
Sodium hydroxide NaOH

Introduction of the 1-Methyl Moiety

The synthesis of this compound is primarily achieved through the construction of the gem-dibromocyclopropane ring onto a pre-existing methylated cycloalkene. The most direct and common strategy is the addition of dibromocarbene (:CBr₂) to 1-methylcycloheptene. Dibromocarbene is a highly reactive intermediate that can be generated in situ by several methods. A widely used method involves the reaction of bromoform (CHBr₃) with a strong base such as potassium tert-butoxide. rsc.orgresearchgate.net An alternative and often high-yielding approach is using phase-transfer catalysis (PTC), where bromoform is reacted with aqueous sodium hydroxide in the presence of a catalyst like benzyltriethylammonium chloride. rsc.org This PTC method is popular for dichlorocyclopropanation and is applicable to dibromocyclopropanation as well. rsc.org

An alternative conceptual approach involves the methylation of a pre-formed bicyclic scaffold. For instance, the parent compound 8,8-dibromobicyclo[5.1.0]octane could potentially be deprotonated at the C1 bridgehead position using a strong organolithium base, such as methyllithium or n-butyllithium. The resulting carbanion could then be trapped with an electrophilic methyl source, like methyl iodide, to install the desired methyl group. A reaction of 8,8-dibromobicyclo[5.1.0]octane with methyllithium has been reported, although this can also lead to other rearrangements. acs.org A similar reaction starting with a dibromocyclopropane and using MeLi can effect a lithium-bromine exchange, which can then be used to form other derivatives. nih.gov

A related synthesis for an analogous compound, 8-chloro-8-methyl-bicyclo[5.1.0]octane, was achieved by reacting cycloheptene with 1,1-dichloroethane and n-BuLi, which generates methylchlorocarbene in situ. lsu.edu This suggests a parallel synthesis for the target dibromo compound could potentially utilize 1,1-dibromoethane (B1583053) as a carbene precursor.

PrecursorReagentsKey IntermediateProduct
1-MethylcyclohepteneCHBr₃, KOᵗBuDibromocarbene (:CBr₂)This compound
1-MethylcyclohepteneCHBr₃, NaOH, PTC CatalystDibromocarbene (:CBr₂)This compound
8,8-Dibromobicyclo[5.1.0]octane1. n-BuLi or MeLi2. CH₃IC1 CarbanionThis compound

Conversion from Other Bicyclic Scaffolds

The construction of the this compound framework can also be envisioned through the rearrangement or transformation of other existing bicyclic systems. One plausible, though less direct, pathway is the skeletal rearrangement of a smaller ring system. For example, gem-dihalocyclopropanes fused to rings can undergo ring expansion, often promoted by silver ions (Ag⁺). A potential precursor could be a derivative of 7,7-dibromobicyclo[4.1.0]heptane (a dibromocyclopropanated cyclohexane). Treatment with a silver salt, such as silver perchlorate (B79767), could trigger an electrocyclic ring opening and rearrangement to form the seven-membered ring of the bicyclo[5.1.0]octane system. nih.gov The viability of this specific transformation would depend on the substitution pattern and reaction conditions.

Another potential route involves the transformation of a bicyclo[3.3.0]octane (pentalane) scaffold. While structurally distinct, synthetic pathways have been developed to access pentalenide systems from bicyclo[5.1.0]octane precursors, indicating a relationship between these bicyclic families. rsc.orgresearchgate.net A synthetic route starting from a highly substituted 2,4,6,8-tetramethylbicyclo[3.3.0]octane-3,7-dione has been described in the context of pentalene (B1231599) synthesis. rsc.orgresearchgate.net A reverse strategy, involving ring expansion or cleavage and re-formation of a bicyclo[3.3.0]octane derivative, could hypothetically lead to the bicyclo[5.1.0]octane skeleton, although this would likely be a complex, multi-step process.

Starting ScaffoldReagents/ConditionsKey TransformationProduct
Bicyclo[4.1.0]heptane derivativeSilver Salt (e.g., AgClO₄)Cationic Rearrangement / Ring ExpansionThis compound
Bicyclo[3.3.0]octane derivativeMulti-step sequenceSkeletal ReorganizationThis compound

Transformations and Reaction Mechanisms of 8,8 Dibromo 1 Methylbicyclo 5.1.0 Octane Derivatives

Cycloaddition and Cascade Reactions Involving Bicyclo[5.1.0]octane Derivatives

The bicyclo[5.1.0]octane framework is present in several natural products and can be synthesized through various methods, including gold(I)-catalyzed cascade reactions of enynes. researchgate.netresearchgate.net These cascade processes allow for the selective formation of either cis- or trans-fused bicyclo[5.1.0]octane systems. researchgate.net

The diene systems within certain bicyclo[5.1.0]octane derivatives, such as bicyclo[5.1.0]octa-2,4-diene, can participate in pericyclic reactions. These include degenerate Cope rearrangements and intramolecular Diels-Alder reactions, which can lead to the formation of complex tricyclic structures. researchgate.netjst.go.jp The reactivity in cycloaddition reactions is influenced by substituents on the bicyclic core. For instance, electron-attracting groups can diminish the reactivity of diene systems within the bicyclo[2.2.2]octane skeleton towards electron-deficient dienophiles like tetracyanoethylene. cdnsciencepub.com

Specific Transformations of the Dibromocyclopropane Moiety

Beyond reactions that involve the cleavage or rearrangement of the carbocyclic skeleton, the gem-dibromocyclopropane unit itself can undergo specific chemical transformations.

Reduction: The dibromide can be reduced to the corresponding monobromo- or fully dehalogenated cyclopropane (B1198618). The reduction of 1-alkyl-8,8-dibromobicyclo[5.1.0]octanes has been achieved using reagents such as methyl magnesium bromide or zinc in dimethylformamide, yielding mixtures of partially and fully reduced products. ethernet.edu.et Another classical method for such reductions is the use of dissolving metals, such as sodium in liquid ammonia (B1221849) (a Birch-type reduction), which is effective for converting gem-dihalides to the corresponding methylene (B1212753) group. quora.commasterorganicchemistry.com

Lithium-Halogen Exchange: A synthetically powerful transformation is the lithium-halogen exchange reaction. wikipedia.orgprinceton.edu Treating a gem-dibromocyclopropane with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures can selectively replace one of the bromine atoms with lithium. researchgate.netharvard.edu This generates a lithium carbenoid or a cyclopropyllithium species. researchgate.net These organolithium intermediates are potent nucleophiles and can be trapped with a wide variety of electrophiles, providing a versatile method for introducing new functional groups onto the cyclopropane ring. The exchange rate typically follows the trend I > Br > Cl. wikipedia.org

Stereochemical Aspects and Conformational Analysis

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of the 8,8-Dibromo-1-methylbicyclo[5.1.0]octane core typically involves the dibromocyclopropanation of a corresponding 1-methylcycloheptene (B74865) precursor. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting olefin.

Diastereoselectivity: The fusion of the cyclopropane (B1198618) ring to the seven-membered ring can result in either cis or trans diastereomers. The vast majority of bicyclo[5.1.0]octane systems synthesized are cis-fused, as this configuration is thermodynamically more stable than the highly strained trans-fused counterpart. atlantis-press.com The addition of dibromocarbene to the double bond of 1-methylcycloheptene generally proceeds in a syn-fashion, leading to the formation of the cis-fused bicyclic system. The synthesis of trans-fused bicyclo[5.1.0]octanes is challenging and typically requires specialized strategies, as they are significantly higher in energy. atlantis-press.com

Enantioselectivity: Achieving enantioselectivity in the synthesis of chiral bicyclo[5.1.0]octane derivatives often requires the use of chiral catalysts or starting materials. While specific enantioselective syntheses for this compound are not extensively documented, general organocatalytic and metal-catalyzed approaches have been developed for related bicyclic systems. For instance, tandem Michael-Henry reactions using quinine-derived thiourea (B124793) catalysts have been successful in preparing bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee), demonstrating a potential strategy that could be adapted for other bicyclic frameworks. nih.gov

Configurational Assignments of Bicyclo[5.1.0]octane Systems

Determining the precise three-dimensional arrangement of atoms, or the absolute and relative configuration, of substituted bicyclo[5.1.0]octanes is crucial for understanding their properties and reactivity. Several powerful analytical techniques are employed for this purpose.

Single-Crystal X-ray Diffraction: This is the most definitive method for unambiguously determining the stereochemical configuration of crystalline compounds. dokumen.pub By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, revealing the relative positions of all atoms and thus confirming the cis or trans nature of the ring fusion and the orientation of substituents. nih.gov For example, X-ray analysis has been used to definitively establish the relative configurations within various substituted 2-aminobicyclo[5.1.0]octane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including advanced 2D techniques, is a powerful tool for elucidating molecular structure in solution. For bicyclo[5.1.0]octane systems, key information can be derived from:

Coupling Constants (J-values): The magnitude of the coupling constant between protons can provide information about their dihedral angles, helping to define the ring's conformation and the relative stereochemistry of substituents.

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) reveal through-space proximity between protons. The presence or absence of an NOE signal between specific protons, such as those on the bridgehead and substituents, can be used to assign relative stereochemistry.

An orthogonal experimental-computational approach, combining NMR experiments with DFT-GIAO chemical shift calculations, has also proven effective in revising and unequivocally assigning the structure and absolute configuration of complex natural products containing bicyclic systems. nih.gov

Conformational Preferences and Dynamics of the Bicyclo[5.1.0]octane Skeleton

The bicyclo[5.1.0]octane skeleton is conformationally flexible due to the seven-membered ring. The fusion of the rigid cyclopropane ring, however, imposes significant constraints on the accessible conformations.

The cis-fused bicyclo[5.1.0]octane system generally adopts a conformation where the seven-membered ring resembles a distorted chair or boat form. nih.gov Computational studies and experimental data from X-ray crystallography provide insight into the geometry of these systems. nih.gov In the more stable cis-fused isomer, the molecule often exhibits near-perfect mirror symmetry. nih.gov In contrast, the trans-fused isomer is significantly more strained. atlantis-press.com This strain is reflected in its bond lengths; for instance, in a trans-fused bicyclo[5.1.0]octane derivative, the bridging C1–C7 bond was found to be shorter than the other cyclopropane bonds, which is not observed in the cis-fused system. nih.gov

Below is a data table comparing selected geometric parameters of representative cis- and trans-fused bicyclo[5.1.0]octane derivatives as determined by X-ray crystallography. nih.gov

Parametertrans-fused Derivative (I)cis-fused Derivative (II)
Bond Lengths (Å)
C1–C71.485 (4)1.503 (4)
C1–C21.513 (4)1.523 (4)
C7–C61.514 (4)1.524 (4)
Bond Angles (°)
C2–C1–C7112.9 (5)119.5 (3)
C1–C7–C6113.8 (5)119.5 (3)
C1–C8–C759.3 (2)60.1 (2)

Data derived from potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate (I) and cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (B403753) (II). nih.gov

These structural differences highlight the significant conformational constraints imposed by the ring fusion stereochemistry. The inherent strain and conformational preferences of the bicyclo[5.1.0]octane skeleton are key factors in its chemical reactivity. smolecule.com

Influence of the 1-Methyl Group on Stereochemical Outcomes

The presence of a methyl group at the C1 bridgehead position in this compound has a notable impact on the stereochemical course of its reactions. This substituent can exert both steric and electronic effects, influencing the facial selectivity of approaching reagents.

In reactions involving the cyclopropane ring, such as electrophilic additions or ring-openings, the methyl group can direct the attack to a specific face of the molecule. Studies on related methylated tricyclic systems containing a cyclopropane ring have shown that electrophilic attack often occurs at the most substituted cyclopropyl (B3062369) bond. The methyl group can sterically hinder one face of the cyclopropane ring, favoring the approach of a reagent from the less hindered face.

Furthermore, the methyl group can influence the stability of intermediates. For example, in reactions that proceed through a carbocationic intermediate, the electron-donating nature of the methyl group can stabilize a positive charge at the bridgehead position, potentially altering reaction pathways and regiochemical outcomes. In the hydroboration-oxidation of 1-methylcyclohexene, a precursor to a related bicyclic system, the methyl group directs the regioselectivity and diastereoselectivity of the addition across the double bond. chemrxiv.org A similar directing effect can be anticipated in reactions involving the cycloheptene (B1346976) ring of the bicyclo[5.1.0]octane system, where the bridgehead methyl group would influence the stereochemical outcome of additions or functionalizations.

Computational and Theoretical Investigations

Quantum Chemical Studies on Reaction Energetics and Transition States

Quantum chemical calculations have been instrumental in elucidating the mechanisms, energetics, and transition states of reactions involving gem-dibromocyclopropanes and bicyclo[5.1.0]octane systems, offering valuable parallels for understanding the reactivity of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane.

Density Functional Theory (DFT) calculations have been employed to explore the base-promoted ring-opening of gem-dibromocyclopropanes. For a related glycal-derived system, computations at the M06-2X level of theory predicted a stepwise mechanism involving an initial HBr elimination to form a bromocyclopropene intermediate. The subsequent ring-opening was found to proceed through a zwitterionic intermediate, with the cleavage of the exocyclic C1–C7 bond being significantly favored over the endocyclic C1–C2 bond cleavage by 20.6 kcal/mol. uq.edu.au The transition state for the spontaneous, uncatalyzed ring-opening of a model gem-dibromocyclopropane was calculated to have a high energy barrier of 45 kcal/mol, indicating that the reaction is not spontaneous and requires activation. uq.edu.au

In the context of transition metal catalysis, DFT has been used to study the gold(I)-catalyzed cycloisomerization of enynes that form bicyclo[5.1.0]octane structures. These studies have been crucial in characterizing the nature of the cyclopropyl (B3062369) gold(I) carbene-type intermediates that are central to these transformations. researchgate.net The calculations help to differentiate between carbenic and carbocationic character of these intermediates, which in turn governs the reaction pathway and stereochemical outcome.

Theoretical studies on the thermal and metal-catalyzed transformations of bicyclo[1.1.0]butanes, which share the feature of high ring strain with the cyclopropane (B1198618) moiety of this compound, have also provided insights into reaction mechanisms. These studies have identified transition states for pericyclic reactions and cycloadditions, highlighting the role of strain release in driving these processes.

The energetics of competing reaction pathways, such as ring-opening versus rearrangement, have also been a focus of computational studies. For instance, in the reaction of gem-dibromocyclopropanes with organolithium reagents, theoretical calculations can help to rationalize the formation of allene (B1206475) or cyclobutene (B1205218) products by modeling the respective transition states and intermediates. researchgate.net

Calculated Energetic Data for Reactions of Related gem-Dibromocyclopropane Systems
Reaction / ProcessComputational MethodCalculated ParameterValue (kcal/mol)Reference
Spontaneous Ring Opening of a Model gem-DibromocyclopropaneDFT (M06-2X)ΔG‡ (Energy Barrier)45 uq.edu.au
Ring Opening of Bromocyclopropene Intermediate (Exocyclic vs. Endocyclic Cleavage)DFT (M06-2X)Energy Difference between Transition States20.6 uq.edu.au
Methanol Addition to Zwitterionic Intermediate (α vs. β attack)DFT (M06-2X)Energy Difference between Transition States2.4 uq.edu.au

Molecular Modeling of Conformational Landscapes

The conformational flexibility of the seven-membered ring in this compound, coupled with the rigidity of the fused cyclopropane, gives rise to a complex conformational landscape. Molecular modeling techniques have been employed to explore the stable conformations and the energetic barriers between them.

Computational studies on the parent bicyclo[5.1.0]octane system have revealed the existence of several low-energy conformations. A study on various cyclooctene (B146475) isomers using DFT at the B3LYP/6-311G* level of theory found that the cis-bicyclo[5.1.0]octane is more stable than its trans counterpart. researchgate.net The relative energies of different conformers are influenced by a combination of ring strain, torsional strain, and transannular interactions.

For substituted bicyclo[5.1.0]octane derivatives, such as the 1-methyl substituted title compound, the conformational preferences are further influenced by the steric and electronic effects of the substituent. Molecular modeling of an 11-cis-locked bicyclo[5.1.0]octyl retinal derivative, which shares the same bicyclic core, utilized a combination of NMR data and molecular mechanics (MM3*) and DFT (B3LYP/6-31G**) calculations to determine the lowest energy conformations. columbia.edu These studies revealed a twist-chair conformation for the seven-membered ring as the most stable arrangement. The energy difference between the two lowest energy conformers, differing in the twist around the C6-C7 bond, was calculated to be approximately 2.38 kJ/mol (0.57 kcal/mol). columbia.edu

The presence of the bulky gem-dibromo group at the C8 position is expected to significantly influence the conformational equilibrium by introducing steric hindrance and altering the electronic properties of the cyclopropane ring. While specific modeling studies on this compound are not extensively reported, the principles derived from studies on related systems provide a framework for understanding its conformational behavior. The interplay between the methyl group at C1 and the dibromomethylene bridge likely leads to a preference for conformations that minimize steric clash between these groups.

Relative Stabilities of Bicyclo[5.1.0]octane Isomers
IsomerComputational MethodRelative Energy (kcal/mol)Reference
cis-bicyclo[5.1.0]octaneB3LYP/6-311G19.84 researchgate.netatlantis-press.com
trans-bicyclo[5.1.0]octaneB3LYP/6-311G19.91 researchgate.netatlantis-press.com

*Relative to the most stable isomer in the study (bicyclo[3.2.1]octane).

Electron Density Analysis and Bonding Characteristics (e.g., NBO, QTAIM)

To gain a deeper understanding of the electronic structure and bonding in molecules like this compound, advanced computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. These methods provide quantitative descriptions of charge distribution, orbital interactions, and the nature of chemical bonds.

NBO analysis has been applied to intermediates in the gold(I)-catalyzed formation of bicyclo[5.1.0]octanes to probe the nature of the gold-carbene bond and the charge distribution within the cyclopropyl moiety. researchgate.net In a study of the base-promoted ring-opening of a gem-dibromocyclopropane, NBO analysis of the transition state for HBr elimination suggested a process more akin to an E1cB elimination, where the loss of the bromide ion lags behind the initial deprotonation. uq.edu.au This analysis revealed that the σ* orbital of the C7-Br bond accepts electron density from the C2 carbanion lone pair, leading to the weakening and eventual cleavage of the C-Br bond. uq.edu.au For this compound, NBO analysis would be expected to reveal significant polarization of the C-Br bonds and hyperconjugative interactions between the cyclopropane orbitals and the adjacent sigma bonds of the seven-membered ring.

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This method has been used to characterize the bonding in strained bicyclic systems and to analyze cation-π interactions in fused benzene (B151609) ring systems. rsc.org In the context of the gold(I)-catalyzed formation of bicyclo[5.1.0]octanes, QTAIM analysis, in conjunction with DFT calculations, helped to confirm the formation of distinct intermediates with either carbenic or carbocationic character. researchgate.net Analysis of the C-Br bonds in this compound using QTAIM would likely show bond critical points with low electron density and a positive Laplacian of the electron density, characteristic of polar covalent bonds. The strain in the cyclopropane ring would also be reflected in the topological properties of the C-C bonds within the three-membered ring, such as curved bond paths.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of molecules in novel chemical transformations, providing insights that can guide synthetic efforts. For this compound, theoretical studies can help to anticipate its behavior in a variety of reactions.

One area of interest is the reaction of gem-dibromocyclopropanes with organolithium reagents, which can lead to a variety of products through carbenoid intermediates. Computational modeling can be used to predict the outcome of such reactions by evaluating the energetics of different pathways, such as insertion into C-H bonds, uq.edu.auacs.org-sigmatropic rearrangements, or cycloadditions. The substitution pattern on the cyclopropane ring is known to have a significant influence on the reaction outcome, and theoretical calculations can help to rationalize these effects.

The potential for this compound to participate in cycloaddition reactions is another area where computational predictions would be valuable. The strained cyclopropane ring can undergo ring-opening upon reaction with various reagents, and the selectivity of this process (i.e., which C-C bond cleaves) can be investigated using theoretical models. DFT calculations have been used to study the mechanism of copper(I)-catalyzed [3+2] cycloaddition and cyclopropanation reactions of related dioxepine derivatives, providing a framework for predicting the behavior of the bicyclo[5.1.0]octane system in similar transformations. acs.org

Furthermore, the prediction of regioselectivity and stereoselectivity in reactions such as oxidative functionalization can be aided by computational methods. For example, the oxidation of 8,8-dibromobicyclo[5.1.0]octane with chromium trioxide has been studied experimentally, and theoretical calculations could provide a rationale for the observed products by modeling the transition states for attack at different positions. researchgate.net By calculating the energies of various possible transition states and intermediates, it is possible to predict the most likely reaction products under a given set of conditions, thereby accelerating the discovery of new and useful chemical transformations for this compound.

Applications and Utility in Complex Molecule Synthesis

Role as Synthetic Intermediates for Natural Product Scaffolds (e.g., Guaianolides, Pseudoguaianolides, Xanthanolides)

The bicyclo[5.1.0]octane framework serves as a valuable template for the synthesis of several classes of sesquiterpenoid lactones, which are known for their complex structures and significant biological activities.

Guaianolides and Pseudoguaianolides : These natural products are characterized by a 5/7-fused carbocyclic core. The bicyclo[5.1.0]octane skeleton, containing a seven-membered ring, is a logical starting point for constructing this challenging structural motif. The gem-dibromocyclopropane unit in derivatives like 8,8-Dibromo-1-methylbicyclo[5.1.0]octane can be transformed through methods such as reduction and subsequent ring-opening or rearrangement reactions to elaborate the five-membered ring. Synthetic strategies often focus on the stereocontrolled formation of these complex sesquiterpenes, and the rigid bicyclic nature of the starting material can help establish the desired stereochemistry early in the synthetic sequence. nih.gov

Xanthanolides : This class of sesquiterpenoids also features a seven-membered carbocycle. mdpi.comresearchgate.net Synthetic tactics toward the core structure of xanthanolides have involved cyclopropanation as a key step. researchgate.net The use of pre-formed cyclopropane-containing building blocks like this compound offers a direct route to this structural feature. The bromine atoms can be subsequently converted into other functional groups or used to trigger ring expansion or cleavage reactions to build the final lactone-containing scaffold.

Precursors for Novel Bicyclic and Polycyclic Ring Systems

The transformation of the gem-dibromocyclopropane group is a powerful method for generating new and complex ring systems. A common reaction involves treatment with an organolithium reagent, such as methyllithium (B1224462), to generate a cyclopropylidene carbene intermediate. This highly reactive species can undergo a variety of subsequent reactions, leading to significant skeletal reorganization.

One of the key rearrangements is the ring expansion of the bicyclo[5.1.0]octane system. The carbene can insert into adjacent C-H or C-C bonds, leading to the formation of different bicyclic frameworks, such as bicyclo[4.2.1]nonanes or bicyclo[3.3.1]nonanes. The specific outcome is often dependent on the substitution pattern of the starting material and the reaction conditions. This strategy provides a powerful tool for accessing diverse and often difficult-to-synthesize polycyclic structures from a common precursor.

Access to Organometallic Ligands (e.g., Pentalene (B1231599) Ligands)

A well-documented application of 8,8-dibromobicyclo[5.1.0]octane derivatives is in the synthesis of pentalene ligands, which are valuable in organometallic chemistry. researchgate.net Pentalene, an anti-aromatic 8π electron system, becomes a stable 10π aromatic pentalenide dianion upon double reduction, making it an excellent ligand for a wide range of metals. bath.ac.ukresearchgate.net

The synthesis often starts with an unsaturated analogue, 8,8-dibromobicyclo[5.1.0]octa-2,4-diene. rsc.org Reaction of this compound with methyllithium triggers a carbene-induced rearrangement to form dihydropentalene. bath.ac.ukrsc.org This intermediate can then be deprotonated with a strong base, such as n-butyllithium, to yield the dilithium (B8592608) pentalenide salt. rsc.org This solution-phase method, while sometimes low in yield, offers a straightforward route to pentalene precursors using standard laboratory equipment. bath.ac.ukrsc.org This approach has been recognized as a versatile route for accessing pentalene ligands for use in the synthesis of novel organometallic complexes. acs.org

PrecursorReagentsIntermediateProductReference
8,8-dibromobicyclo[5.1.0]octa-2,4-diene1. Methyllithium (MeLi)Cyclopropylidene carbene -> Dihydropentalene (H2Pn)Dilithium Pentalenide ([Li2(DME)x]Pn) bath.ac.ukrsc.org

Strategies for Complexity Generation through Strain-Release Mechanisms

The inherent ring strain of the cyclopropane (B1198618) moiety in this compound is a significant thermodynamic driving force for its chemical transformations. smolecule.com Strain-release is a powerful concept in organic synthesis, allowing for the construction of complex molecular architectures by leveraging the energy stored in strained rings. nih.govbris.ac.ukrsc.org

Reactions involving the opening or rearrangement of the three-membered ring release this strain energy, facilitating transformations that might otherwise be energetically unfavorable. For example, the formation of the carbene intermediate upon reaction with methyllithium is followed by a rapid, often irreversible, rearrangement to a less strained system like dihydropentalene. This strain-release driven reactivity is a key feature of bicyclo[1.1.0]butanes and related strained systems, which are increasingly used as building blocks to rapidly generate molecular complexity. researchgate.net By harnessing this principle, chemists can design synthetic routes that build intricate polycyclic frameworks in a small number of steps, which is a central goal of modern synthetic chemistry.

Advanced Spectroscopic Characterization Methodologies in Bicyclo 5.1.0 Octane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structural details of organic molecules in solution. For 8,8-Dibromo-1-methylbicyclo[5.1.0]octane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete assignment and stereochemical determination.

Comprehensive ¹H and ¹³C NMR Assignments

A detailed analysis of the ¹H and ¹³C NMR spectra provides the foundational information for the structural elucidation of this compound. The ¹H NMR spectrum is expected to display a series of complex multiplets for the methylene (B1212753) protons of the seven-membered ring and a singlet for the methyl group. The chemical shifts of the protons adjacent to the cyclopropane (B1198618) ring and the methyl group would be of particular diagnostic value.

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The quaternary carbon atom C1, bonded to the methyl group, and the C8 carbon, bearing two bromine atoms, are expected to show distinct chemical shifts. The signals for the methylene carbons of the cycloheptane (B1346806) ring will appear in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
CH₃ 1.1 - 1.4 s -
CH (cyclopropane) 1.5 - 2.0 m -

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (ppm)
C1 30 - 40
C2-C7 20 - 40
C8 25 - 35

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Application of 2D NMR and NOE Experiments for Relative Configuration Determination

To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule, a suite of 2D NMR experiments is crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to trace the connectivity of the protons within the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR spectroscopy provides excellent information about the structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal can be obtained. This technique would unambiguously establish the spatial orientation of the methyl group relative to the bicyclic framework.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₉H₁₄Br₂).

The mass spectrum would also display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio). Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The analysis of these fragmentation patterns can provide valuable structural information. Common fragmentation pathways for bicyclic systems might involve ring opening of the cyclopropane or cycloheptane rings, as well as the loss of bromine atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain State Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to molecular strain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The presence of the strained cyclopropane ring might give rise to characteristic C-H stretching vibrations at slightly higher frequencies (>3000 cm⁻¹). The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique. The symmetric vibrations of the carbon skeleton, including the bicyclic framework, would be expected to show strong signals in the Raman spectrum.

Table 3: List of Compounds Mentioned

Compound Name

Q & A

Q. What are the optimal experimental conditions for synthesizing 8,8-Dibromo-1-methylbicyclo[5.1.0]octane?

  • Methodology : Synthesis typically involves bromination of a bicyclic precursor under controlled conditions. Key parameters include:
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., elimination) .
  • Solvent : Use non-polar solvents like dichloromethane to stabilize intermediates.
  • Catalyst : Lewis acids (e.g., FeBr₃) may enhance regioselectivity.
    Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS or ¹H/¹³C NMR to detect unreacted starting materials or byproducts .

Q. How can researchers purify this compound effectively?

  • Methodology :
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) to isolate crystalline product.
  • Column Chromatography : Use silica gel with gradient elution (non-polar to moderately polar solvents) to separate brominated isomers.
  • Distillation : For liquid-phase intermediates, fractional distillation under reduced pressure prevents thermal decomposition.
    Validate purity via melting point analysis and HPLC (>98% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : ¹H NMR identifies methyl group protons (δ 1.2–1.5 ppm) and bicyclic protons (δ 3.0–4.0 ppm). ¹³C NMR confirms quaternary carbons in the bicyclo framework.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for C₉H₁₂Br₂: ~293.8).
  • IR Spectroscopy : Detect C-Br stretches (500–600 cm⁻¹) and bicyclic ring vibrations .

II. Advanced Research Questions

Q. How does the steric environment of the bicyclo[5.1.0]octane framework influence bromination regioselectivity?

  • Methodology :
  • Isotopic Labeling : Use deuterated analogs to track bromine addition sites via NMR.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at different positions.
  • X-ray Crystallography : Resolve crystal structures of intermediates to identify steric hindrance effects .

Q. What strategies address contradictions in reported diastereoselectivity during derivatization?

  • Methodology :
  • Systematic Screening : Vary solvents (polar aprotic vs. protic), catalysts, and temperatures to map diastereomer ratios.
  • Kinetic vs. Thermodynamic Control : Use low-temperature experiments to trap kinetic products; higher temperatures favor thermodynamic outcomes.
  • Cross-Validation : Compare HPLC chiral columns with VCD (Vibrational Circular Dichroism) to resolve stereochemical ambiguities .

Q. How can quantum chemical computations predict the compound’s reactivity in cyclopropane ring-opening reactions?

  • Methodology :
  • Transition State Analysis : Use QChem or ORCA software to model ring-opening pathways (e.g., nucleophilic attack vs. radical mechanisms).
  • Solvent Effects : Apply COSMO-RS models to simulate polarity impacts on reaction barriers.
  • Benchmarking : Validate computational results against experimental kinetic data (e.g., rate constants from stopped-flow techniques) .

III. Handling Data Discrepancies

Q. How should researchers resolve conflicts between computational predictions and experimental reaction yields?

  • Methodology :
  • Error Source Analysis : Check for oversimplified computational models (e.g., neglecting solvent or entropy effects).
  • Sensitivity Testing : Re-run experiments with stricter controls (e.g., inert atmosphere, anhydrous conditions).
  • Collaborative Validation : Cross-reference data with independent labs using standardized protocols .

IV. Safety and Compliance

Q. What safety protocols are essential when handling brominated bicyclic compounds?

  • Methodology :
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.